Cas no 1806967-24-7 (2-Amino-3-(trifluoromethyl)pyridine-6-methanol)

2-Amino-3-(trifluoromethyl)pyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(trifluoromethyl)pyridine-6-methanol
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- Inchi: 1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)12-6(5)11/h1-2,13H,3H2,(H2,11,12)
- InChI Key: NNZCPQOQTMGPMQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CO)=NC=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 0.5
- Topological Polar Surface Area: 59.1
2-Amino-3-(trifluoromethyl)pyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015364-1g |
2-Amino-3-(trifluoromethyl)pyridine-6-methanol |
1806967-24-7 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029015364-250mg |
2-Amino-3-(trifluoromethyl)pyridine-6-methanol |
1806967-24-7 | 95% | 250mg |
$960.40 | 2022-03-31 |
2-Amino-3-(trifluoromethyl)pyridine-6-methanol Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 2-Amino-3-(trifluoromethyl)pyridine-6-methanol
Introduction to 2-Amino-3-(trifluoromethyl)pyridine-6-methanol (CAS No. 1806967-24-7)
2-Amino-3-(trifluoromethyl)pyridine-6-methanol, identified by its Chemical Abstracts Service (CAS) number 1806967-24-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyridine core with substituents that include an amino group, a trifluoromethyl group, and a hydroxymethyl group, has garnered attention due to its versatile structural framework and potential applications in drug discovery.
The structural motif of 2-amino-3-(trifluoromethyl)pyridine-6-methanol encompasses key functional groups that contribute to its reactivity and biological activity. The presence of the amino group (–NH₂) at the 2-position and the hydroxymethyl group (–CH₂OH) at the 6-position introduces nucleophilic centers, facilitating various chemical transformations such as condensation, alkylation, and oxidation. Meanwhile, the trifluoromethyl group (–CF₃) at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in medicinal chemistry for improving pharmacokinetic profiles.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The compound 2-amino-3-(trifluoromethyl)pyridine-6-methanol serves as a valuable scaffold for designing molecules with targeted biological activities. For instance, pyridine-based structures are prevalent in kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The incorporation of electron-withdrawing groups like the trifluoromethyl substituent can modulate electronic properties, influencing binding affinity to biological targets.
In the context of drug discovery, 2-amino-3-(trifluoromethyl)pyridine-6-methanol has been explored as a precursor in synthesizing small-molecule inhibitors. Its bifunctional nature allows for selective modifications at multiple positions, enabling the creation of libraries of compounds for high-throughput screening. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer pathways, such as tyrosine kinases and proteases. The trifluoromethyl group's ability to enhance binding interactions with proteins has been particularly noteworthy in optimizing drug-like properties.
Moreover, the hydroxymethyl group in 2-amino-3-(trifluoromethyl)pyridine-6-methanol provides an opportunity for further derivatization through etherification or esterification reactions. These modifications can lead to enhanced solubility or bioavailability, crucial parameters for pharmaceutical candidates. Recent studies have demonstrated the utility of this compound in generating prodrugs or conjugates that improve delivery mechanisms.
The synthesis of 2-amino-3-(trifluoromethyl)pyridine-6-methanol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution on halogenated pyridines followed by functional group interconversions. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to construct the desired pyridine core efficiently. These synthetic strategies align with modern trends toward sustainable and scalable production methods in pharmaceutical manufacturing.
The pharmacological potential of 2-amino-3-(trifluoromethyl)pyridine-6-methanol has been investigated through computational modeling and experimental validation. Molecular docking studies have revealed its binding affinity to various protein targets, including those implicated in neurological disorders and metabolic diseases. Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles when incorporated into drug candidates.
In conclusion, 2-amino-3-(trifluoromethyl)pyridine-6-methanol (CAS No. 1806967-24-7) represents a promising building block in synthetic chemistry and drug development. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and minimal side effects. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation.
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